molecular formula C20H19N3O3 B1684204 E7016 CAS No. 902128-92-1

E7016

カタログ番号: B1684204
CAS番号: 902128-92-1
分子量: 349.4 g/mol
InChIキー: HAVFFEMDLROBGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PARP Inhibitor E7016 is an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor this compound selectively binds to PARP and prevents PARP mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.

生物活性

E7016 is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been investigated for its biological activity, particularly in enhancing the radiosensitivity of tumor cells. This compound is gaining attention in cancer therapy, especially for treating glioblastoma multiforme, a highly aggressive brain tumor.

This compound functions primarily by inhibiting PARP, an enzyme involved in DNA repair mechanisms. By blocking PARP activity, this compound enhances the effectiveness of radiation therapy, leading to increased tumor cell death. This mechanism is particularly crucial in cancer cells that rely on PARP for repairing DNA damage induced by radiation.

In Vitro and In Vivo Studies

Research has demonstrated that this compound significantly enhances the radiosensitivity of various tumor cell lines both in vitro and in vivo. Key findings from studies include:

  • Inhibition of PARP Activity : this compound was shown to inhibit PARP activity by up to 84% at a concentration of 3 μmol/L in cell-free assays, which is substantially higher than the inhibition observed with the known PARP inhibitor, 3-aminobenzamide (51% inhibition at 2 μmol/L) .
  • Tumor Growth Delay : In mouse models with U251 glioma tumors, the combination of this compound with radiation therapy resulted in a significant delay in tumor growth compared to radiation alone .
  • Mitotic Catastrophe and Apoptosis : this compound treatment led to increased instances of mitotic catastrophe and apoptosis in irradiated cells. Specifically, U251 cells treated with this compound showed a greater number of cells undergoing mitotic catastrophe compared to those receiving radiation treatment alone .

Case Studies

A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound combined with temozolomide (TMZ) in patients with advanced solid tumors. The study found that this combination not only inhibited PARP activity but also resulted in increased DNA damage, supporting the potential therapeutic role of this compound in clinical settings .

Data Table: Summary of Key Findings

Study TypeCell Line/Tumor ModelConcentration (μmol/L)PARP Inhibition (%)Radiosensitivity EnhancementNotes
In VitroU251384YesSignificant increase in mitotic catastrophe
In VitroDU1455Not specifiedYes (Dose Enhancement Factor: 1.7)Enhanced radiation-induced cell killing
In VivoMouse Model (U251)Not specifiedNot applicableYesDelayed tumor growth with combination therapy
Clinical TrialAdvanced Solid TumorsNot specifiedNot applicableYesIncreased DNA damage observed

科学的研究の応用

Mechanical Properties and Welding Applications

E7016 electrodes are primarily used in manual metal arc welding (MMAW) and are characterized by their ability to produce high-quality welds. The electrode contains potassium, which allows for lower welding parameters and is particularly effective for welding thin plates.

Mechanical Properties

The mechanical properties of this compound electrodes have been extensively studied. Key findings include:

  • Tensile Strength : this compound electrodes generally exhibit higher tensile strength compared to other electrode types, such as E6013. For instance, tensile tests on welds made with this compound have reported values around 270.48 MPa, indicating robust performance under stress conditions .
  • Impact Resistance : The impact toughness of welds using this compound is also noteworthy, making it suitable for applications that require resilience against dynamic loads .
PropertyE6013This compound
Tensile StrengthLower than this compoundHigher than E6013
Impact ToughnessModerateHigh

Medical Applications: Radiosensitization in Cancer Treatment

Recent studies have explored the potential of this compound as a radiosensitizer in cancer therapy, particularly for glioblastoma multiforme. The compound has shown promise in enhancing the radiosensitivity of tumor cells both in vitro and in vivo.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in both welding applications and medical research:

  • A comparative analysis demonstrated that welds made with this compound exhibited superior mechanical properties compared to those made with other electrodes under similar conditions .
  • In cancer research, a study highlighted that the use of this compound significantly increased the number of cells undergoing mitotic catastrophe following irradiation, indicating a potential mechanism for enhanced tumor cell killing .

Q & A

Basic Research Questions

Q. What are the primary mechanisms by which E7016 enhances tumor radiosensitivity in preclinical models?

this compound acts as a PARP inhibitor, disrupting DNA repair pathways (e.g., base excision repair) by competitively binding to the PARP catalytic domain, thereby preventing the repair of radiation-induced DNA damage . Methodologically, researchers should validate this mechanism using in vitro assays such as PARP enzymatic activity inhibition tests (e.g., NAD⁺ depletion assays) and γH2AX foci quantification to measure DNA damage retention post-irradiation .

Q. Which experimental models are most suitable for studying this compound’s radiosensitizing effects?

Preclinical studies commonly use glioblastoma cell lines (e.g., U251) and xenograft mouse models due to their high radiation resistance and relevance to clinical applications . Researchers should optimize dosing regimens (e.g., 40 mg/kg oral administration in mice) and combine this compound with temozolomide/radiation to assess synergistic effects via tumor growth delay metrics .

Q. How can researchers validate the specificity of this compound for PARP inhibition in complex biological systems?

Use orthogonal assays:

  • Biochemical assays : Compare IC₅₀ values against other PARP inhibitors (e.g., DPQ ).
  • Cellular assays : Measure off-target effects via RNA-seq or proteomic profiling after this compound treatment.
  • Genetic knockdown : Silence PARP isoforms to confirm this compound’s dependency on PARP for radiosensitization .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across tumor types be systematically addressed?

Contradictions may arise from tumor-specific PARP expression or microenvironmental factors (e.g., hypoxia). Researchers should:

  • Stratify results by PARP-1/2 expression levels (via IHC or qPCR).
  • Conduct metabolomic profiling to assess NAD⁺ availability, which influences PARP activity .
  • Use isogenic cell lines with CRISPR-edited PARP variants to isolate genetic contributions .

Q. What experimental designs optimize the translation of this compound’s in vitro findings to in vivo models?

Key considerations include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) integration : Measure plasma/tissue concentrations of this compound and correlate with PARP inhibition biomarkers (e.g., poly-ADP-ribose levels) .
  • Temporal coordination : Administer this compound 1–2 hours before radiation to maximize DNA repair inhibition during irradiation .
  • Endpoint selection : Use survival analysis or tumor regrowth delay rather than static volume measurements .

Q. How can researchers evaluate this compound’s combinatorial potential with immunotherapy or targeted therapies?

  • Immune profiling : Use flow cytometry to assess tumor-infiltrating lymphocytes (TILs) post-E7016/radiation to identify immunogenic cell death markers (e.g., calreticulin exposure) .
  • Sequencing strategies : Test staggered vs. concurrent dosing with immune checkpoint inhibitors (e.g., anti-PD-1) to avoid overlapping toxicity .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values for radiosensitization .
  • Synergy quantification : Use Chou-Talalay or Bliss independence models to evaluate this compound’s additive/synergistic effects with radiation .

Q. How should researchers address reproducibility challenges in PARP inhibition assays?

  • Standardize NAD⁺ concentrations in in vitro assays, as PARP activity is NAD⁺-dependent .
  • Include positive/negative controls : Use DPQ (a validated PARP inhibitor) and PARP-knockout cells to validate assay conditions .
  • Pre-register protocols (e.g., on Open Science Framework) to mitigate batch effect variability .

Q. Data Reporting and Ethical Standards

Q. What minimal data must be reported to enable replication of this compound studies?

  • Compound characterization : Purity (>98% via HPLC), solvent used, and storage conditions .
  • In vivo details : Mouse strain, irradiation parameters (dose rate, beam energy), and ethical approvals (e.g., IACUC protocol numbers) .

Q. How can researchers ethically justify this compound studies involving animal models?

  • 3Rs compliance : Use the minimum sample size justified by power analysis and employ non-invasive imaging (e.g., MRI) to reduce animal use .
  • Transparency : Publish negative results to avoid publication bias .

特性

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVFFEMDLROBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902128-92-1, 1005412-29-2
Record name E-7016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902128921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GPI 21016
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005412292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-7016
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8926C7ILX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。